molecular formula C20H21N5O2 B2613014 (E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927542-70-9

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2613014
CAS RN: 927542-70-9
M. Wt: 363.421
InChI Key: YOPHDEAEVGAGDU-AATRIKPKSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds showed potential antidepressant and anxiolytic effects in in vivo studies, suggesting their significance for developing new drugs for treating affective disorders (Zagórska et al., 2016).

  • Further research into N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione revealed potent 5-HT(1A) receptor ligands with preclinical studies indicating anxiolytic-like and antidepressant-like activities. These findings underscore the therapeutic potential of these compounds in treating anxiety and depression (Zagórska et al., 2009).

Receptor Affinity and Enzyme Inhibitory Activities

  • Studies on octahydro- and dimethoxy-isoquinolin-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines highlighted the relationship between chemical structure and biological activity, specifically targeting serotonin and dopamine receptors and phosphodiesterases. This research contributes to understanding the design of hybrid ligands for potential therapeutic applications (Zagórska et al., 2016).

  • The synthesis and evaluation of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed compounds with significant affinity for serotoninergic and dopaminergic receptors. Docking studies and in vivo pharmacological assessments of selected derivatives indicated potential as antidepressant and anxiolytic agents, guiding future drug development efforts (Zagórska et al., 2015).

Selective Receptor Antagonism

  • Research on new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives identified potent and selective A3 adenosine receptor antagonists. This discovery is significant for the development of targeted therapies in conditions where modulation of the adenosine receptor is beneficial (Baraldi et al., 2005).

properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-5-6-12-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)15-10-8-7-9-11-15/h5-11H,12H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPHDEAEVGAGDU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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